molecular formula C7H9BrN2O2S B14084655 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid

Cat. No.: B14084655
M. Wt: 265.13 g/mol
InChI Key: MAMZAJUIMHLKFT-UHFFFAOYSA-N
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Description

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is a heterocyclic organic compound that contains bromine, sulfur, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid typically involves the bromination of a precursor imidazole compound followed by the introduction of the ethylsulfanyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The ethylsulfanyl group can be introduced using ethylthiol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrogen derivative of the imidazole.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group can enhance the compound’s ability to penetrate biological membranes, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylimidazole-4-carboxylic acid: Lacks the ethylsulfanyl group, which may affect its reactivity and applications.

    5-(Ethylsulfanyl)-1-methylimidazole-4-carboxylic acid:

Uniqueness

2-Bromo-5-(ethylsulfanyl)-1-methylimidazole-4-carboxylic acid is unique due to the presence of both bromine and ethylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various synthetic and research purposes.

Properties

Molecular Formula

C7H9BrN2O2S

Molecular Weight

265.13 g/mol

IUPAC Name

2-bromo-5-ethylsulfanyl-1-methylimidazole-4-carboxylic acid

InChI

InChI=1S/C7H9BrN2O2S/c1-3-13-5-4(6(11)12)9-7(8)10(5)2/h3H2,1-2H3,(H,11,12)

InChI Key

MAMZAJUIMHLKFT-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(N=C(N1C)Br)C(=O)O

Origin of Product

United States

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